molecular formula C10H12O2S B13068002 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13068002
M. Wt: 196.27 g/mol
InChI Key: HPLVEWNLKDOEFA-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a promising chemical building block designed for research and development applications. This compound features a unique hybrid structure that combines a strained cyclobutane ring with an electron-rich thiophene heterocycle, all functionalized with a carboxylic acid group. The carboxylic acid group is a highly versatile functional group in organic synthesis . It can undergo various reactions, such as esterification to form esters or be reduced to alcohols using powerful hydride reagents like lithium aluminum hydride (LiAlH4) . Furthermore, the carboxyl group can be converted into acid halides, which are pivotal intermediates for synthesizing other derivatives like amides and anhydrides . The presence of the thiophene ring, a common motif in medicinal chemistry and materials science, may impart specific electronic properties or binding characteristics to the molecule. This combination of a strained carbocycle, a heteroaromatic system, and a reactive carboxylic acid makes this compound a valuable scaffold for constructing more complex molecules. Potential areas of investigation include its use in pharmaceutical research as a precursor for active ingredients, in materials science as a monomer for novel polymers, and in chemical biology as a tool compound. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-methyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H12O2S/c1-7-5-10(6-7,9(11)12)8-3-2-4-13-8/h2-4,7H,5-6H2,1H3,(H,11,12)

InChI Key

HPLVEWNLKDOEFA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard transformations to yield esters, amides, and acid chlorides. Key methods include:

Reaction TypeReagents/ConditionsProductSource
EsterificationSOCl₂ followed by ROHCyclobutane-thiophene ester derivatives
Amide FormationCDI (1,1'-carbonyldiimidazole) + amineSubstituted cyclobutane amides
Acid Chloride SynthesisThionyl chloride (SOCl₂)1-(Thiophen-2-yl)cyclobutane carbonyl chloride

For amidation, carbonyl diimidazole activates the carboxylic acid in THF at 0°C, followed by amine addition to form stable amide bonds . Esters are typically purified via column chromatography .

Thiophene Ring Functionalization

The electron-rich thiophene moiety participates in electrophilic substitutions and oxidations:

Reaction TypeReagents/ConditionsProductNotesSource
SulfoxidationH₂O₂ in acetic acidThiophene sulfoxide derivativeSelective at α-position
SulfonationChlorosulfonic acidThiophene sulfonic acid analogRequires anhydrous conditions
HalogenationNBS (N-bromosuccinimide)5-Bromo-thiophene cyclobutane derivativeRadical-initiated

Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thiophene to a sulfone, altering electronic properties for downstream applications.

Cyclobutane Ring Modifications

The strained cyclobutane ring enables unique reactivity:

Reduction

Sodium borohydride (NaBH₄) in methanol reduces ketone derivatives of the cyclobutane (if present) to alcohols, though the parent carboxylic acid is unreactive under these conditions .

Decarboxylative Halogenation

Under AgBr-mediated thermal conditions, the carboxylic acid undergoes decarboxylation to form halogenated cyclobutane derivatives :
RCOOH+AgBrRBr+CO2+Ag\text{RCOOH}+\text{AgBr}\rightarrow \text{RBr}+\text{CO}_2+\text{Ag}
This proceeds via a radical mechanism, avoiding carbocation rearrangements .

[2+2] Photocycloadditions

While not directly observed for this compound, analogous cyclobutanes participate in TiO₂-mediated photochemical [2+2] reactions with alkenes, suggesting potential for generating polycyclic systems .

Nucleophilic Substitution at the Acid Position

The carboxylic acid serves as a leaving group in presence of strong bases:

Reaction TypeReagents/ConditionsProductMechanismSource
TosylationTosyl chloride (TsCl) + Et₃NCyclobutane tosylate intermediateSN2 displacement
Alkoxide EliminationKOtBu in THFBicyclobutane derivativesBase-induced ring contraction

Tosylation at 0°C followed by heating with potassium tert-butoxide induces ring strain release, forming bicyclic structures .

Comparative Reactivity Table

Functional GroupReactivity vs. AnaloguesKey Difference
Carboxylic acidHigher acidity than aliphatic acidsConjugation with cyclobutane strain
Thiophene ringMore reactive than benzeneα-position selectivity in electrophilic substitutions
CyclobutaneLess prone to ring-opening vs. smaller ringsStabilized by methyl/thiophene groups

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity
Research indicates that compounds similar to 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid exhibit promising biological activities, including antimicrobial and anti-inflammatory properties. The thiophene ring can interact with various biological targets, potentially modulating enzyme activity and receptor binding .

Case Study: Anticancer Potential
A study evaluated the potential of cyclobutane derivatives as inhibitors for enzymes associated with hormone-dependent cancers. The findings suggested that derivatives with similar structures could serve as effective scaffolds for drug development .

Organic Synthesis Applications

Synthetic Versatility
The compound can be synthesized through various methods, including transannular C–H functionalization techniques, which allow for the selective modification of cycloalkane carboxylic acids. This synthetic route simplifies the preparation of complex molecules that are valuable in drug discovery .

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Transannular C–H Arylation69%
Direct Functionalization87%
Multi-step SynthesisVaried

Materials Science Applications

Polymer Chemistry
Due to its unique structure, this compound can be utilized in the development of novel polymers with enhanced properties. Its ability to form π-stacking interactions makes it suitable for applications in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

1-(Thiophen-2-yl)cyclobutane-1-carboxylic Acid

  • Molecular Formula : C₉H₁₀O₂S
  • Molecular Weight : 182.24 g/mol
  • Key Differences : Lacks the 3-methyl group present in the target compound. This structural simplicity may enhance synthetic accessibility but reduce steric effects and lipophilicity.
  • Applications: Not explicitly stated in evidence, but thiophene-containing compounds often exhibit biological activity (e.g., antimicrobial, analgesic) .

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

  • Molecular Formula : C₁₂H₁₃ClO₂
  • Molecular Weight : 224.69 g/mol
  • Key Differences : Replaces thiophene with a chlorophenyl group, introducing halogen-based electronic effects and increased molecular weight. Chlorophenyl groups often enhance binding affinity in drug design.
  • Synthesis : Commercial availability (CAS 1340521-86-9) suggests established synthetic protocols .

Cyclobutane-Based Amino Acids for Peptide Stapling

(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic Acid (E7/Z7)

  • Molecular Formula: C₉H₁₅NO₂
  • Key Differences: Features an amino group instead of a carboxylic acid and includes a butenyl side chain. Designed for ring-closing metathesis (RCM) to stabilize peptide helices.
  • Applications : Geometry-specific stapled peptides (e.g., E7-E7 combinations) show promise in enhancing proteolytic stability and target binding .

Ester and Fluorinated Derivatives

Methyl 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate

  • Molecular Formula : C₇H₉F₃O₃
  • Molecular Weight : 198.14 g/mol
  • Synthesis : Commercially available (CAS 1392803-31-4) with multiple suppliers, indicating scalable production .

Thiophene-Containing Bioactive Compounds

Pyrimidine Derivatives (e.g., N′-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl) benzohydrazide)

  • Key Differences : Pyrimidine core instead of cyclobutane but shares the thiophen-2-yl substituent.
  • Applications : Demonstrated analgesic and antimicrobial activities in acetic-acid-induced writhing models (Table 4 in ).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid C₁₀H₁₂O₂S 196.26 Thiophene, methyl, carboxylic acid Potential antimicrobial/analgesic
1-(Thiophen-2-yl)cyclobutane-1-carboxylic acid C₉H₁₀O₂S 182.24 Thiophene, no methyl Synthetic intermediate
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 Chlorophenyl, methyl Drug design (halogen effects)
E7/Z7 Amino Acids C₉H₁₅NO₂ 185.22 Amino, butenyl Peptide stapling
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate C₇H₉F₃O₃ 198.14 Ester, trifluoromethyl Materials science, metabolic stability

Research Findings and Implications

  • Synthetic Flexibility : Cyclobutane-carboxylic acids are synthetically accessible through hydrolysis and protection strategies, though substituents (e.g., thiophene vs. chlorophenyl) require tailored approaches .
  • Biological Relevance : Thiophene enhances bioactivity, as seen in pyrimidine derivatives with analgesic effects . The methyl group in the target compound may improve lipophilicity and membrane permeability.
  • Structural Rigidity : Cyclobutane rings restrict conformational freedom, favoring applications in peptide stapling (E7/Z7) and enzyme inhibition .

Biological Activity

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane structure and thiophene substitution. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12O2S
  • CAS Number : 1339467-98-9
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Thiophene derivatives are known for their diverse pharmacological properties, which include:

  • Anticancer Activity : Compounds with thiophene structures have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that thiophene derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Research Findings

A thorough review of existing literature reveals several studies focusing on the biological activity of thiophene-containing compounds, including this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell growth
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduction in inflammatory markers
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Activity :
    A study demonstrated that thiophene derivatives could significantly reduce the viability of various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.
  • Antimicrobial Efficacy :
    Research highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than traditional antibiotics, indicating potential as a new antimicrobial agent.
  • Anti-inflammatory Properties :
    In vitro studies have suggested that this compound can downregulate pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis can involve cyclization of thiophene-containing precursors or functionalization of pre-formed cyclobutane rings. For example, hydrolysis of nitriles (e.g., 3-methylenecyclobutane-1-carbonitrile) followed by thiophene coupling under acidic or basic conditions is a viable route. Optimization of reaction time, temperature, and catalysts (e.g., Lewis acids) is critical to minimize side reactions like ring-opening or thiophene oxidation. Post-synthetic purification via recrystallization or chromatography ensures high purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm the cyclobutane ring (e.g., characteristic coupling constants for strained four-membered rings) and thiophene substituents (aromatic protons at δ 6.5–7.5 ppm).
  • HR-MS : Exact mass analysis verifies molecular formula and fragmentation patterns.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry. For example, cyclobutane distortions due to thiophene steric effects can be quantified .

Q. What are the key challenges in achieving enantiomeric purity during synthesis?

  • Methodological Answer : Racemization may occur at the cyclobutane bridgehead carbon due to ring strain. Chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol. Enantiomeric excess (ee) should be monitored via chiral HPLC or 19F^{19}F-NMR if fluorinated derivatives are used .

Advanced Research Questions

Q. How do steric and electronic effects of the thiophene substituent influence the compound’s reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The thiophene’s electron-rich aromatic system directs electrophilic substitution (e.g., bromination at the 5-position) but may sterically hinder nucleophilic attacks on the cyclobutane. Computational modeling (DFT) can predict regioselectivity, while experimental validation via kinetic studies (e.g., monitoring reaction rates under varying steric bulk) quantifies these effects .

Q. What strategies resolve contradictions in reported biocatalytic vs. chemical synthesis yields for thiophene-cyclobutane hybrids?

  • Methodological Answer : Biocatalytic methods (e.g., immobilized PAL enzymes) often achieve higher stereoselectivity but lower yields due to substrate inhibition. Chemical routes (e.g., aza-Michael additions) may offer scalability but require harsh conditions. Hybrid approaches, such as enzymatic resolution of racemic mixtures, balance efficiency and sustainability. Comparative studies should normalize reaction scales and purity metrics .

Q. How can high-resolution crystallography (SHELXL) identify non-covalent interactions (e.g., hydrogen bonding, π-stacking) in supramolecular assemblies of this compound?

  • Methodological Answer : SHELXL refinement with anisotropic displacement parameters and Hirshfeld surface analysis reveals intermolecular interactions. For example, thiophene’s sulfur atom may engage in S···π interactions with adjacent aromatic systems, while the carboxylic acid group forms hydrogen-bonded dimers. Twinning or disorder in crystals should be addressed using the TWIN/BASF commands in SHELX .

Q. What are the limitations of transition metal-free synthesis routes for this compound, and how do they compare to metal-catalyzed methods?

  • Methodological Answer : Metal-free routes (e.g., acid-catalyzed cyclizations) avoid contamination but often require stoichiometric reagents, increasing waste. Metal-catalyzed methods (e.g., Pd-mediated cross-couplings) improve atom economy but introduce trace metal residues. Lifecycle analysis (LCA) should weigh environmental impact vs. pharmaceutical suitability .

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